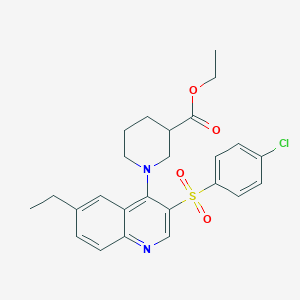

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4-yl)piperidine-3-carboxylate

Description

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 4-chlorophenylsulfonyl group at position 3, an ethyl group at position 6, and a piperidine ring linked via an ester moiety at position 2. The ethyl ester at the piperidine-3-carboxylate position may improve bioavailability by modulating solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O4S/c1-3-17-7-12-22-21(14-17)24(28-13-5-6-18(16-28)25(29)32-4-2)23(15-27-22)33(30,31)20-10-8-19(26)9-11-20/h7-12,14-15,18H,3-6,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBPVLQUKOJGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC(C4)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4-yl)piperidine-3-carboxylate, identified by its CAS number 866865-84-1, is a complex organic compound notable for its unique structural features, including a quinoline moiety and a piperidine ring. Its molecular formula is C25H27ClN2O4S, with a molecular weight of 487.01 g/mol . This compound is primarily utilized in research settings and has not been approved for therapeutic applications in humans or animals.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly within the context of cancer therapy and enzyme inhibition. The sulfonamide group is known for its pharmacological significance, often contributing to antibacterial and anticancer properties . The quinoline structure enhances the compound's potential as an enzyme inhibitor and modulator of signaling pathways associated with cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential of compounds containing quinoline and piperidine structures in inhibiting tumor growth. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including prostate and glioblastoma cells . The mechanism often involves the modulation of key signaling pathways such as the PI3K-PKB-mTOR pathway, which is frequently dysregulated in cancers .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity. In particular, it has been tested against acetylcholinesterase (AChE) and urease, demonstrating potential applications in treating conditions like Alzheimer's disease and other disorders where enzyme modulation is beneficial . The antibacterial activity has also been evaluated against several strains, indicating a broad spectrum of biological effects.

Case Studies

- Antiproliferative Activity : A study assessed the effects of various piperidine derivatives on human cancer cell lines. This compound displayed significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .

- Enzyme Inhibition : In vitro assays demonstrated that compounds with similar structures significantly inhibited AChE activity, with some derivatives achieving IC50 values in the low micromolar range. This suggests potential for therapeutic applications in neurodegenerative diseases .

Comparative Biological Activity Table

| Compound Name | Structure Features | Anticancer Activity | AChE Inhibition | Antibacterial Activity |

|---|---|---|---|---|

| This compound | Quinoline + Piperidine | Significant (IC50 < 10 µM) | Moderate (IC50 ~ 5 µM) | Active against Gram-positive bacteria |

| Related Piperidine Derivative | Piperidine + Various substituents | Moderate (IC50 ~ 20 µM) | High (IC50 ~ 2 µM) | Limited activity |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl-Containing Piperidine Derivatives

- Synthesis Insights: The target compound’s quinoline core distinguishes it from simpler piperidine derivatives like 1 (), which lacks the fused aromatic system. The quinoline moiety may enhance π-π stacking interactions in biological targets, as seen in quinolone antibiotics () . Sulfonylation reactions (e.g., 4-chlorobenzenesulfonyl chloride with piperidine carboxylates) are common in analogues like 1 and 12, suggesting shared synthetic steps .

Physicochemical and Metabolic Considerations

- Metabolic Stability: The ethyl ester may undergo hydrolysis to a carboxylic acid, a common metabolic pathway. This contrasts with ’s nicotinoyl derivatives, where the amide group resists hydrolysis .

Preparation Methods

Skraup-Doebner Reaction for 6-Ethylquinoline

The 6-ethylquinoline scaffold is synthesized via the Skraup or Doebner-Miller reaction, employing glycerol, 4-ethylaniline, and sulfuric acid under thermal conditions. The ethyl substituent at position 6 is introduced by selecting 4-ethylaniline as the starting material.

Mechanistic Insight :

- Cyclodehydration of 4-ethylaniline with α,β-unsaturated ketones forms the quinoline ring.

- Sulfuric acid acts as both a catalyst and dehydrating agent.

Sulfonation at Position 3

Direct sulfonation of 6-ethylquinoline is achieved using chlorosulfonic acid in dichloroethane at 0–5°C. The resulting quinoline-3-sulfonic acid is treated with 4-chlorothiophenol in the presence of phosphorus oxychloride to yield 3-((4-chlorophenyl)sulfonyl)-6-ethylquinoline.

Key Reaction :

$$

\text{6-Ethylquinoline} + \text{ClSO}3\text{H} \rightarrow \text{6-Ethylquinoline-3-sulfonyl chloride} \xrightarrow{\text{4-ClC}6\text{H}4\text{SH}} \text{3-((4-ClC}6\text{H}4\text{)SO}2\text{)-6-ethylquinoline}

$$

Piperidine-3-Carboxylate Synthesis

Hydrogenation of Pyridine Derivatives

The piperidine ring is synthesized via palladium-catalyzed hydrogenation of ethyl nicotinate. Raney nickel or rhodium catalysts under 50–100 psi H$$_2$$ selectively reduce the pyridine ring to piperidine while preserving the ester group.

Optimization :

Intramolecular Cyclization

Alternative routes employ intramolecular aza-Michael addition of linear δ-amino esters. For example, ethyl 5-aminopent-2-enoate undergoes base-mediated cyclization (e.g., K$$2$$CO$$3$$) to form ethyl piperidine-3-carboxylate.

Selectivity :

- Trans-esterification is suppressed by using anhydrous conditions.

Coupling of Quinoline and Piperidine Moieties

Nucleophilic Aromatic Substitution

The 4-chloro intermediate (3-((4-chlorophenyl)sulfonyl)-6-ethyl-4-chloroquinoline) reacts with ethyl piperidine-3-carboxylate in dimethylacetamide (DMAc) at 120°C. Potassium carbonate facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity.

Reaction Scheme :

$$

\text{4-Cl-Quinoline} + \text{Ethyl piperidine-3-carboxylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMAc}} \text{Target Compound}

$$

Yield : 65–75% after purification by silica gel chromatography.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-3-((4-chlorophenyl)sulfonyl)-6-ethylquinoline and ethyl piperidine-3-carboxylate employs Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene. This method offers superior regioselectivity for C–N bond formation.

Conditions :

- Ligand : Xantphos (5 mol%).

- Temperature : 100°C, 24 hours.

Esterification and Final Functionalization

Ester Group Introduction

If the piperidine intermediate lacks the ethyl ester, a Steglich esterification is performed using ethyl alcohol, DCC, and DMAP in dichloromethane.

Reaction :

$$

\text{Piperidine-3-carboxylic acid} + \text{EtOH} \xrightarrow{\text{DCC/DMAP}} \text{Ethyl piperidine-3-carboxylate}

$$

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | Simple conditions | Moderate regioselectivity |

| Buchwald-Hartwig | 80–85 | High selectivity | Costly catalysts |

| Hydrogenation | 70–80 | Scalable | Requires high-pressure equipment |

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how are critical intermediates characterized?

Answer:

The synthesis involves multi-step reactions:

Quinoline Core Formation : Skraup synthesis with aniline derivatives under acidic conditions .

Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

Piperidine Coupling : Nucleophilic substitution between the quinoline intermediate and ethyl piperidine-3-carboxylate under reflux in ethanol .

Esterification : Final esterification with ethyl chloroformate .

Characterization :

- Purity : HPLC (>95% purity threshold) .

- Structural Confirmation : H/C NMR for functional groups, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical resolution .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

Answer:

- NMR : Assigns proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- X-ray Crystallography : Determines absolute configuration and bond lengths (e.g., sulfonyl C–S bond: ~1.76 Å; quinoline planarity validated via SHELXL refinement ).

- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350–1150 cm) and ester C=O (~1720 cm) .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for analogs with varying substituents?

Answer:

Discrepancies often arise from:

- Substituent Effects : 4-Chlorophenyl vs. 4-methylbenzenesulfonyl groups alter steric/electronic profiles, impacting target binding (e.g., sulfonamide interactions with enzyme active sites) .

- Experimental Design : Differences in assay conditions (e.g., pH, solvent) or cell lines (e.g., HEK vs. HeLa) .

Resolution Strategies :- SAR Studies : Systematic substitution (e.g., replacing ethyl with fluoro groups) to isolate structural determinants of activity .

- Dose-Response Curves : IC comparisons under standardized conditions .

Advanced: What computational approaches are recommended to predict binding modes and optimize interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., sulfonyl group hydrogen bonding with kinase ATP-binding pockets) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with activity data to prioritize synthetic targets .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps to reduce nitro intermediates without over-reduction .

- Solvent Optimization : Replace DCM with THF for sulfonylation to improve solubility and reduce side reactions .

- In-line Monitoring : ReactIR or LC-MS to detect intermediates and terminate reactions at >90% conversion .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence polarization or calorimetry .

- Competitive Binding : Use SPR (Surface Plasmon Resonance) to determine K values and confirm competitive vs. allosteric inhibition .

- Mutagenesis : Engineer enzyme active-site residues (e.g., Ala scanning) to identify critical interaction points .

Advanced: How do crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

Answer:

- SHELX Refinement : Apply TWIN and HKLF5 commands for high-resolution data to model disorder in piperidine rings .

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify piperidine chair vs. boat conformations .

- Electron Density Maps : Validate sulfonyl group orientation (e.g., 4-chlorophenyl plane vs. quinoline core) .

Advanced: What analytical workflows address batch-to-batch variability in pharmacological assays?

Answer:

- QC Protocols : Enforce strict HPLC retention time (±0.2 min) and MS/MS fragmentation consistency .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile groups (e.g., ester hydrolysis) .

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) to calibrate inter-experiment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.